molecular formula C23H22N6O2S2 B4310817 2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B4310817
M. Wt: 478.6 g/mol
InChI Key: ONMKLYYHOSHMNP-UHFFFAOYSA-N
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Description

2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between an indole and a quinoline ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves multiple steps, starting with the preparation of the indole and quinoline precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro connection between the indole and quinoline rings allows for unique binding interactions, which can modulate the activity of the target molecule. The thiadiazole ring may also play a role in the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indole-3,4’-quinoline]: Lacks the thiadiazole and isopropylthio groups.

    2-amino-1-methyl-quinoline: Lacks the spiro connection and the indole ring.

    1,3,4-thiadiazole derivatives: Lacks the spiro connection and the indole-quinoline structure.

Uniqueness

The uniqueness of 2’-amino-1’-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-1-methyl-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile lies in its spiro connection and the presence of multiple functional groups, which provide a diverse range of chemical reactivity and biological activity.

Properties

IUPAC Name

2-amino-1'-methyl-2',5-dioxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)spiro[7,8-dihydro-6H-quinoline-4,3'-indole]-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2S2/c1-12(2)32-22-27-26-21(33-22)29-16-9-6-10-17(30)18(16)23(14(11-24)19(29)25)13-7-4-5-8-15(13)28(3)20(23)31/h4-5,7-8,12H,6,9-10,25H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMKLYYHOSHMNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NN=C(S1)N2C3=C(C(=O)CCC3)C4(C5=CC=CC=C5N(C4=O)C)C(=C2N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 2
Reactant of Route 2
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 3
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 4
Reactant of Route 4
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 5
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 6
2'-amino-1-methyl-2,5'-dioxo-1'-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

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